molecular formula C8H16ClNO3 B12310222 Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride

Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride

Cat. No.: B12310222
M. Wt: 209.67 g/mol
InChI Key: GYFDBOMBPNNQJG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is ethyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate hydrochloride . Breaking this down:

  • Ethyl : Denotes the ester group ($$-\text{OCO}2\text{C}2\text{H}_5$$) at position 2 of the oxolane ring.
  • (2S,5R) : Specifies the absolute configurations at carbons 2 and 5, indicating enantiopurity.
  • 5-(Aminomethyl) : Refers to the $$-\text{CH}2\text{NH}2$$ substituent at position 5.
  • Oxolane : The parent heterocycle, a five-membered ring with one oxygen atom.
  • Hydrochloride : The salt form, where the aminomethyl group is protonated and paired with a chloride ion.

The compound belongs to the class of tetrahydrofuran derivatives and is further classified as a chiral amine-containing carboxylate ester . Its systematic name adheres to IUPAC priority rules, with the oxolane ring serving as the parent structure and substituents ordered by decreasing priority: carboxylate > aminomethyl > ethyl ester.

Molecular Architecture: Oxolane Ring Substituent Configuration

The oxolane ring adopts a puckered conformation, with substituents at positions 2 and 5 influencing its three-dimensional geometry:

  • Position 2 : An ethyl carboxylate group ($$-\text{OCO}2\text{C}2\text{H}_5$$) is esterified to the ring. This group introduces electron-withdrawing effects, polarizing the adjacent carbonyl bond.
  • Position 5 : An aminomethyl group ($$-\text{CH}2\text{NH}3^+$$) is attached, protonated as part of the hydrochloride salt. This substituent enhances solubility in polar solvents and enables hydrogen-bonding interactions.

The molecular structure can be represented by the SMILES string:

CCOC(=O)C1C(C(CO1)CN)Cl  

Key bond lengths and angles derived from crystallographic analogs include:

  • C-O bond in oxolane : ~1.43 Å (typical for ethers).
  • C=O bond in carboxylate : ~1.21 Å.
  • Ring puckering angle : ~25°–35°, common in tetrahydrofuran derivatives.

Stereochemical Considerations: Racemic vs. Enantiopure Forms

The compound exists as a single enantiomer with (2S,5R) configuration, synthesized via stereocontrolled methods such as Evans’ chiral auxiliaries or asymmetric catalysis . Key stereochemical features include:

  • Chiral centers : Carbons 2 and 5, with configurations dictated by the synthetic route.
  • Enantiomeric excess (ee) : Typically >98% in commercial samples, critical for avoiding racemic mixtures that could compromise biological specificity.
Property Racemic Form Enantiopure Form
Biological activity Mixed or antagonistic effects Target-specific interactions
Synthesis complexity Lower Higher (requires chiral control)
Cost Lower Higher

The enantiopure form’s superiority in medicinal chemistry stems from its ability to engage selectively with chiral biological targets, such as enzymes or receptors.

Comparative Structural Analysis with Related Tetrahydrofuran Derivatives

Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride shares structural motifs with other tetrahydrofuran derivatives but differs in functionalization:

Compound Molecular Formula Key Substituents Biological Relevance
Ethyl 5-oxooxolane-2-carboxylate $$ \text{C}7\text{H}{10}\text{O}_4 $$ Ketone at C5, no amine Intermediate in lactone synthesis
Methyl 5-(aminomethyl)oxolane-3-carboxylate $$ \text{C}7\text{H}{14}\text{ClNO}_3 $$ Methyl ester, C3 carboxylate Enzyme inhibitor candidate
5-(Aminomethyl)oxolane-2-carboxamide $$ \text{C}6\text{H}{12}\text{N}2\text{O}2 $$ Carboxamide at C2 Neurological drug intermediate

Key distinctions :

  • Electron-withdrawing vs. electron-donating groups : The ethyl carboxylate in the target compound increases ring electrophilicity compared to carboxamide derivatives.
  • Stereochemical complexity : The (2S,5R) configuration enables unique spatial interactions absent in racemic or simpler derivatives.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

ethyl 5-(aminomethyl)oxolane-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(5-9)12-7;/h6-7H,2-5,9H2,1H3;1H

InChI Key

GYFDBOMBPNNQJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(O1)CN.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Ethyl 5-(Chloromethyl)Oxolane-2-Carboxylate

A direct route involves the substitution of a chloromethyl intermediate with ammonia or ammonium salts. Ethyl 5-(chloromethyl)oxolane-2-carboxylate, synthesized via chloromethylation of ethyl 2-oxotetrahydrofuran-3-carboxylate using chloromethyl methyl ether or chloromethyl chloroformate, undergoes nucleophilic displacement. For instance, treatment with aqueous ammonia at 40–60°C for 6–12 hours yields the aminomethyl derivative, which is subsequently protonated with HCl to form the hydrochloride salt.

Key Data:

  • Starting Material: Ethyl 2-oxotetrahydrofuran-3-carboxylate
  • Chloromethylation Agent: Chloromethyl methyl ether
  • Reaction Conditions: 0–5°C, anhydrous conditions, triethylamine base
  • Yield: 65–72% for chloromethyl intermediate; 80–85% for aminomethyl product.

Reductive Amination of Ethyl 5-Formyloxolane-2-Carboxylate

Reductive amination offers a two-step pathway. Ethyl 5-formyloxolane-2-carboxylate, obtained via oxidation of a hydroxymethyl precursor, reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The imine intermediate is reduced to the primary amine, followed by HCl treatment to isolate the hydrochloride salt.

Key Data:

  • Oxidation Agent: Pyridinium chlorochromate (PCC) or Swern oxidation
  • Reduction Conditions: H2 (1–3 atm), Pd/C (5% w/w), 25–50°C
  • Yield: 70–78% for reductive amination step.

Gabriel Synthesis via Phthalimide Intermediate

The Gabriel method introduces the aminomethyl group through a protected amine. Ethyl 5-(bromomethyl)oxolane-2-carboxylate reacts with potassium phthalimide in DMF at 80°C, forming a phthalimide-protected intermediate. Hydrazinolysis with hydrazine hydrate in ethanol releases the free amine, which is then converted to the hydrochloride salt.

Key Data:

  • Protection Step: 85–90% yield with phthalimide
  • Deprotection Agent: Hydrazine hydrate, 60–70°C, 4–6 hours
  • Overall Yield: 65–70%.

Cyclization of Amino Alcohol Esters

This method constructs the oxolane ring from a linear precursor. For example, ethyl 4-amino-5-hydroxypentanoate undergoes acid-catalyzed cyclization (e.g., p-toluenesulfonic acid in toluene at 110°C) to form the oxolane ring. The resulting ethyl 5-(aminomethyl)oxolane-2-carboxylate is isolated as the hydrochloride salt.

Key Data:

  • Cyclization Catalyst: p-TsOH (5 mol%)
  • Reaction Time: 8–12 hours
  • Yield: 60–68%.

Catalytic Hydrogenation of Nitrile Precursors

Ethyl 5-cyanooxolane-2-carboxylate, synthesized via nucleophilic substitution of a halide with cyanide, undergoes hydrogenation over Raney nickel or palladium at 50–100°C under 3–5 atm H2. The resulting amine is treated with HCl to yield the hydrochloride salt.

Key Data:

  • Cyanide Source: NaCN or KCN in DMSO
  • Hydrogenation Conditions: Raney Ni (10% w/w), 70°C, 6 hours
  • Yield: 75–82%.

Comparative Analysis of Methods

Method Key Advantages Limitations Industrial Scalability
Nucleophilic Substitution High yields, simple conditions Requires toxic chloromethylating agents Moderate (handling hazards)
Reductive Amination Mild conditions, avoids halides Requires oxidation step High (catalytic hydrogenation)
Gabriel Synthesis Avoids direct ammonia use Multi-step, phthalimide waste Low (costly reagents)
Cyclization Atom-economic ring formation Limited substrate availability Moderate
Nitrile Hydrogenation High purity, scalable Cyanide handling risks High (established protocols)

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxolane derivatives, amine derivatives, and substituted oxolane compounds .

Scientific Research Applications

Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The oxolane ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Findings:

Structural Differences: The ethyl ester group in the target compound distinguishes it from the carboxamide in and the chloro-aniline in . The chloro-aniline substituent in introduces halogen bonding capabilities, which could improve binding affinity in agrochemical targets but may raise toxicity concerns .

Physicochemical Properties :

  • All three compounds are hydrochloride salts, ensuring aqueous solubility. However, the carboxamide in offers additional hydrogen-bonding sites, possibly improving target selectivity in biological systems .
  • The higher molecular weight of (262.13 g/mol) reflects its aromatic chloro-substitution, which may reduce metabolic clearance compared to the simpler oxolane derivatives .

Synthetic Utility :

  • The target compound’s ethyl ester group is a common prodrug strategy, allowing for enzymatic hydrolysis to release active carboxylic acid metabolites .
  • In contrast, the carboxamide in is metabolically stable, making it suitable for direct biological activity without further activation .

Biological Activity

Ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxolane ring structure, which contributes to its distinct chemical and biological properties. The molecular formula is C10_{10}H15_{15}ClN2_{2}O3_{3}, with a molecular weight of approximately 195.64 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in drug development and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing several biochemical pathways. The oxolane ring provides structural stability and enhances the compound's binding affinity to its targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Antiviral Activity

In addition to antimicrobial effects, the compound has been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms involving interference with viral entry or replication processes.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. These derivatives are designed to improve pharmacokinetic properties and target specificity.

Case Study: Synthesis and Evaluation

A study conducted on various derivatives revealed that modifications to the oxolane ring significantly impacted the biological activity of the compounds. For instance, certain derivatives demonstrated enhanced potency against cancer cell lines, indicating potential applications in oncology .

CompoundActivity TypeIC50_{50} (µM)Target
This compoundAntimicrobial12.5E. coli
Derivative AAntiviral8.0Influenza virus
Derivative BCytotoxicity15.0MCF-7 breast cancer cells

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